Neocnidilide

Vue d'ensemble

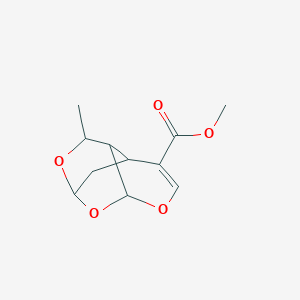

Description

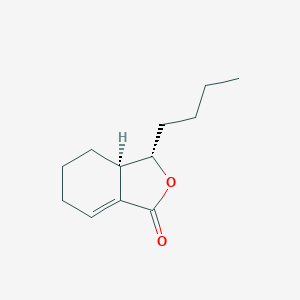

La sédanolide est un composé tétrahydrophthalide de formule moléculaire C₁₂H₁₈O₂. Elle est l'un des composants aromatiques de l'huile de céleri, extraite du céleri frais . Ce composé est connu pour ses propriétés bioactives, notamment ses activités anti-inflammatoires et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sédanolide implique généralement la cyclisation de dérivés de butylphtalide. Une méthode courante comprend la réaction du 3-butylphtalide avec un agent cyclisant approprié dans des conditions contrôlées pour former la structure cyclique tétrahydrophthalide .

Méthodes de production industrielle

La production industrielle de la sédanolide implique souvent l'extraction de l'huile de céleri, suivie de processus de purification pour isoler le composé. L'extraction est généralement réalisée par distillation à la vapeur, et la purification implique des techniques chromatographiques pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

La sédanolide subit diverses réactions chimiques, notamment :

Oxydation : La sédanolide peut être oxydée pour former des acides carboxyliques correspondants.

Réduction : Elle peut être réduite pour former des dérivés alcooliques.

Substitution : Des réactions d'halogénation et d'autres réactions de substitution peuvent se produire à des positions spécifiques sur le cycle phtalide.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits formés

Oxydation : Acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Phtalides halogénés.

Applications de recherche scientifique

La sédanolide a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de divers composés bioactifs.

Médecine : Recherchée pour ses propriétés anti-inflammatoires et antitumorales potentielles.

Industrie : Utilisée dans l'industrie des arômes et des parfums en raison de sa présence dans l'huile de céleri.

Mécanisme d'action

La sédanolide exerce ses effets principalement par l'activation de la voie KEAP1–NRF2. Cette activation conduit à la régulation positive des enzymes antioxydantes et améliore la résistance cellulaire aux dommages oxydatifs. Le composé réduit également la production d'espèces réactives de l'oxygène (ROS) et prévient le dysfonctionnement mitochondrial .

Applications De Recherche Scientifique

Sedanolide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Medicine: Investigated for its potential anti-inflammatory and antitumor properties.

Industry: Utilized in the flavor and fragrance industry due to its presence in celery oil.

Mécanisme D'action

Sedanolide exerts its effects primarily through the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–NRF2 pathway. This activation leads to the upregulation of antioxidant enzymes and enhances cellular resistance to oxidative damage. The compound also reduces the generation of reactive oxygen species (ROS) and prevents mitochondrial dysfunction .

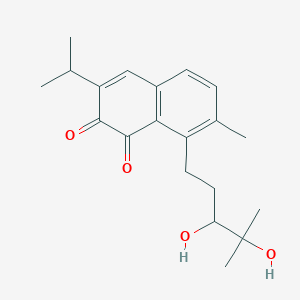

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-Butylphtalide

- Sédanenolide (parfois appelée senkyunolide)

- Cnidilide

- 3-Butylhexahydrophtalide

Unicité

La sédanolide est unique en raison de son activation spécifique de la voie KEAP1–NRF2, qui n'est pas couramment observée dans d'autres composés similaires. Ce mécanisme unique contribue à ses effets antioxydants et cytoprotecteurs puissants .

Propriétés

IUPAC Name |

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFTVFLSIQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027843 | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6415-59-4, 4567-33-3 | |

| Record name | Sedanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.5 - 35 °C | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)